molecular formula C14H18O4 B11863132 Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B11863132
M. Wt: 250.29 g/mol
InChI Key: JOTSBCZBAMZVHM-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C14H18O4 It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 5 and 7 positions and a carboxylate ester group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethoxy-1-tetralone with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or other reactive sites on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The methoxy groups and the ester functionality play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxytetralin: Similar in structure but lacks the carboxylate ester group.

    5,6,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar tetrahydronaphthalene core but with different substituents.

    Indole Derivatives: Share some structural features and biological activities.

Uniqueness

Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the specific positioning of the methoxy groups and the ester functionality, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C14H18O4/c1-16-11-7-10-6-9(14(15)18-3)4-5-12(10)13(8-11)17-2/h7-9H,4-6H2,1-3H3

InChI Key

JOTSBCZBAMZVHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(C2)C(=O)OC)C(=C1)OC

Origin of Product

United States

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